molecular formula C23H20N4O4S3 B2429086 (E)-N'-(4-methylbenzenesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzenecarboximidamide CAS No. 629606-02-6

(E)-N'-(4-methylbenzenesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzenecarboximidamide

Cat. No.: B2429086
CAS No.: 629606-02-6
M. Wt: 512.62
InChI Key: YJSHZDGIVCYJSR-UHFFFAOYSA-N
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Description

N’-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a thiazole ring, and a benzenecarboximidamide moiety, making it a versatile candidate for research in medicinal chemistry, biology, and industrial applications.

Mechanism of Action

Target of Action

The primary targets of STK951107 are currently under investigation . It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action. These targets are typically proteins or enzymes that the compound interacts with to exert its effects.

Mode of Action

The mode of action of STK951107 involves its interaction with its targets . The specifics of these interactions and the resulting changes are still being studied. Understanding the mode of action can provide insights into how the compound influences biological processes and contributes to its therapeutic effects .

Biochemical Pathways

STK951107 is believed to affect certain biochemical pathways . The specifics of these pathways and their downstream effects are still being researched. Biochemical pathways are sequences of chemical reactions that occur within a cell, and changes in these pathways can have significant effects on the cell’s function .

Pharmacokinetics

The pharmacokinetics of STK951107, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . These properties can influence the compound’s therapeutic effects and potential side effects .

Result of Action

The molecular and cellular effects of STK951107’s action are currently being studied . These effects can provide insights into the compound’s therapeutic potential and its possible side effects .

Action Environment

The action, efficacy, and stability of STK951107 can be influenced by various environmental factors . These factors can include the physical and chemical conditions in the body, as well as external factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting appropriate starting materials under controlled conditions.

    Sulfonylation: The thiazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base.

    Coupling Reaction: The sulfonylated thiazole is coupled with a benzenecarboximidamide derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S3/c1-17-7-11-20(12-8-17)33(28,29)26-22(18-5-3-2-4-6-18)25-19-9-13-21(14-10-19)34(30,31)27-23-24-15-16-32-23/h2-16H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSHZDGIVCYJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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